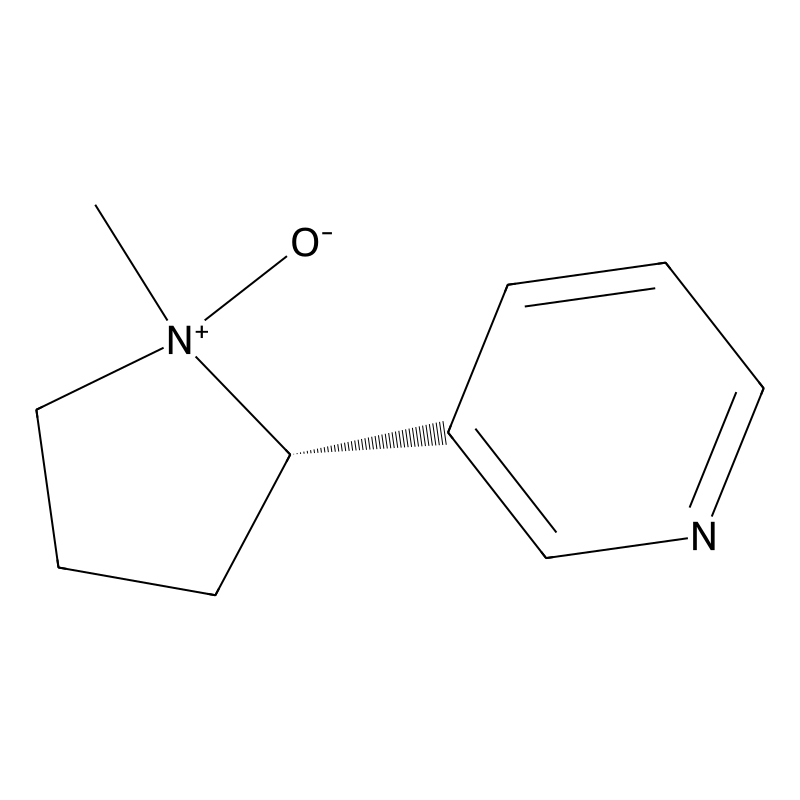

nicotine-1'-N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker of Nicotine Exposure:

NNO can serve as a biomarker of nicotine exposure, offering advantages over traditional markers like cotinine. Unlike cotinine, which can remain in the body for several days, NNO has a shorter half-life, reflecting more recent nicotine intake. This makes it potentially valuable in studies examining the immediate effects of nicotine or assessing smoking cessation efforts [].

Understanding Nicotine Metabolism:

Studying NNO metabolism helps researchers gain a deeper understanding of nicotine's overall metabolic pathways within the body. This knowledge can be crucial for developing safer and more effective nicotine replacement therapies (NRTs) used to aid smoking cessation [].

Investigating Nicotine's Pharmacological Effects:

NNO exhibits some pharmacological properties distinct from nicotine. For instance, research suggests that NNO may possess weaker addictive potential compared to nicotine, making it an intriguing candidate for studying the mechanisms underlying nicotine dependence [].

Nicotine-1'-N-oxide is a significant metabolite derived from nicotine, which belongs to the class of organic compounds known as pyrrolidinylpyridines. Its chemical formula is and it has an average molecular weight of approximately 178.231 g/mol. The compound features a pyrrolidine ring linked to a pyridine ring, making it structurally unique among nicotine derivatives. The IUPAC name for nicotine-1'-N-oxide is 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate, and it is also recognized by its CAS registry number 63551-14-4 .

In humans, nicotine-1'-N-oxide is primarily involved in the nicotine metabolism pathway, where it acts as a primary metabolite. This compound has been detected in various foods, such as black chokeberries, garden onions, barleys, gooseberries, and highbush blueberries, indicating its potential role as a biomarker for dietary intake of these foods .

- As a tobacco metabolite, NNO itself is unlikely to pose significant hazards beyond those associated with nicotine exposure. However, specific safety data on NNO is limited.

- It's crucial to handle tobacco products and research materials with caution due to the inherent risks associated with nicotine.

Synthesis of nicotine-1'-N-oxide typically involves the oxidation of nicotine. This can be achieved using various oxidizing agents under controlled conditions to ensure the formation of the desired N-oxide structure. For example, stereoselective oxidation methods have been developed to produce specific diastereomers of nicotine N(1')-oxide .

Nicotine-1'-N-oxide has several applications primarily related to its role in metabolic studies and potential biomarker identification for dietary research. Its presence in various foods suggests that it could be used to trace dietary habits or exposure to tobacco products. Additionally, understanding its metabolic pathways may aid in developing smoking cessation therapies or studying tobacco's health impacts .

Several compounds share structural similarities with nicotine-1'-N-oxide, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotine | Contains a pyrrolidine ring and a pyridine ring | Primary psychoactive component in tobacco |

| Oxynicotine | An N(1') oxide derivative of nicotine | Exhibits different pharmacological properties |

| Nicotine-N(1)-oxide | Another oxidized form of nicotine | Different stereochemistry affecting activity |

| Nicotine 1,1'-dioxide | A more oxidized derivative | May have distinct biological effects |

Nicotine-1'-N-oxide stands out due to its specific metabolic pathway involvement and potential as a biomarker for dietary studies. Its unique position within the metabolic framework of nicotine allows for further exploration into its implications for health and nutrition .

| Method | Catalyst | Reaction Conditions | Conversion | cis/trans Ratio | Reference |

|---|---|---|---|---|---|

| Standard Hydrogen Peroxide Oxidation | None | Hydrogen Peroxide (3:1 molar ratio), 2-3 days, room temperature | Not specified | Not specified | J. Org. Chem. 24, 275-277 (1970) |

| Catalytic Hydrogen Peroxide Oxidation | Citric acid (10-150 mmol/mol nicotine) | Hydrogen Peroxide (1:1 molar ratio), 5 hours, 80°C | 98% | Not specified | US Patent 4641667A |

| Improved Hydrogen Peroxide Process | Citric acid (20-100 mmol/mol nicotine) | Hydrogen Peroxide (1:1 molar ratio), 5 hours, 80°C | 98% | 1:1.67 | US Patent 4641667A |

| Industrial-Scale Hydrogen Peroxide Process | Citric acid (0.65 mol per 61.8 mol nicotine) | 30-50% Hydrogen Peroxide solution, 5 hours, 80°C | 98% | 1:1.67 | US Patent 4641667A |

The oxidation of nicotine with hydrogen peroxide is exothermic, which presents safety challenges for large-scale production [6]. To address this concern, industrial processes often employ a partially continuous operation where hydrogen peroxide is introduced first, and nicotine is added in batches to regulate the reaction rate and heat evolution [6]. This approach provides better control over the exothermic reaction while maintaining high conversion efficiency [6].

Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of nicotine-1'-N-oxide represents a critical aspect of its production methodology, as the compound exists as diastereomers with distinct chemical and biological properties [1]. The stereochemistry at the 1' position significantly influences the compound's behavior, with the trans-(S)-nicotine N-1'-oxide being the predominant form observed in biological systems [1] [2]. Understanding and controlling this stereoselectivity is essential for producing nicotine-1'-N-oxide with desired characteristics [7].

Several catalytic systems have been developed to influence the stereoselectivity of nicotine-1'-N-oxide synthesis [4] [6]. Non-oxidizing carboxylic acids, particularly citric acid, have emerged as effective catalysts for the oxidation of nicotine to nicotine-1'-N-oxide [6]. These acids function by facilitating the proton transfer steps in the oxidation mechanism, thereby enhancing reaction rates and influencing stereochemical outcomes [6]. The optimal concentration range for citric acid catalyst has been established at 20-100 millimoles per mole of nicotine, providing a balance between reaction efficiency and stereoselectivity [6].

Meta-chloroperoxybenzoic acid (m-CPBA) represents another important catalytic system for the stereoselective synthesis of nicotine-1'-N-oxide [15]. When m-CPBA is employed as an oxidizing agent in chloroform at room temperature, it produces a diastereomeric mixture with a cis:trans ratio of approximately 5:1 [15]. This approach offers advantages for laboratory-scale synthesis but requires subsequent chromatographic separation to isolate the desired isomer [15].

Biological catalytic systems, particularly flavin-containing monooxygenase enzymes (FMO), demonstrate remarkable stereoselectivity in nicotine-1'-N-oxide formation [20]. The FMO3 enzyme, found in human liver, exclusively produces trans-(S)-nicotine N-1'-oxide without any detectable formation of the cis isomer [1]. This high stereoselectivity makes enzymatic catalysis an attractive approach for producing pure trans isomer, although its application remains limited to biological systems and is not readily adaptable to industrial-scale production [20].

Table 2: Catalytic Systems for Stereoselective Synthesis of Nicotine-1'-N-oxide

| Catalyst System | Type | Stereoselectivity | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Citric acid | Non-oxidizing acid catalyst | Produces cis/trans mixture (1:1.67) | Economical, shorter reaction time | Requires separation step | US Patent 4641667A |

| Other carboxylic acids | Non-oxidizing acid catalyst | Varies with acid type | Varies with acid type | Requires separation step | US Patent 4641667A |

| m-CPBA (meta-chloroperoxybenzoic acid) | Oxidizing agent | Produces diastereomeric mixture (5:1 cis/trans) | High conversion, organic synthesis | Requires chromatographic separation | Semantic Scholar PDF |

| Flavin-containing monooxygenase (FMO) | Enzymatic catalyst | FMO3 produces only trans isomer | High stereoselectivity | Limited to biological systems | PubMed 8117928 |

Research has revealed that the stereoselectivity of nicotine-1'-N-oxide formation is influenced by the configuration of the 2' center in the nicotine molecule [7]. The oxidation process preferentially leads to the formation of the (1'R)-N-oxide, with minimal dependence on the configuration of the 2' center [7]. This observation suggests that nicotine molecules with different 2' configurations bind to the same enzymatic site through distinct binding modes, with the pyrrolidine ring serving as the primary binding moiety due to its higher basicity [7].

Genetic variations in the enzymes responsible for nicotine-1'-N-oxide formation can significantly impact the stereoselectivity of the process [20]. Several non-synonymous variants of flavin-containing monooxygenases show decreased activity in nicotine N'-oxidation compared to their wild-type counterparts [20]. For instance, the FMO3^158K^ and FMO3^257M^ variants exhibit 50-60% reductions in overall activity, resulting in altered stereoselectivity patterns [20].

Industrial-Scale Production and Purification Techniques

Industrial-scale production of nicotine-1'-N-oxide requires specialized methodologies that address the challenges of large-volume synthesis while maintaining product quality and economic viability [6]. The transition from laboratory to industrial scale necessitates careful consideration of reaction parameters, safety concerns, and purification strategies [6].

A partially continuous operation represents the preferred approach for industrial-scale nicotine-1'-N-oxide production [6]. In this process, hydrogen peroxide (typically 30-50% aqueous solution) is introduced into the reactor first, followed by the controlled addition of nicotine at a rate of approximately 5 liters per hour [6]. This methodology allows for the establishment of an operating temperature of about 80°C through the heat of reaction, providing efficient energy utilization while minimizing safety risks associated with the exothermic oxidation process [6].

The industrial oxidation reaction typically employs citric acid as a catalyst at a concentration of approximately 0.65 moles per 61.8 moles of nicotine [6]. This catalytic system enables a nicotine conversion rate of 98% within a total reaction period of 5 hours, with a residual hydrogen peroxide content of approximately 1.5% by mass [6]. The resulting oxidation mixture exhibits a yellowish color and lacks the characteristic odor of nicotine, indicating successful conversion [6].

Purification of nicotine-1'-N-oxide from the industrial oxidation mixture involves several sequential steps designed to isolate the desired product with high purity [6]. The initial purification stage typically involves dehydration through azeotropic distillation, followed by crystallization to separate the trans isomer from the cis isomer [6]. This approach provides a significantly simpler method for isomer separation compared to the chromatographic techniques required for analytical quantities [6].

Table 3: Industrial-Scale Production and Purification Techniques for Nicotine-1'-N-oxide

| Process Step | Method | Conditions | Yield/Efficiency | Scale | Reference |

|---|---|---|---|---|---|

| Oxidation | Partially continuous Hydrogen Peroxide oxidation | 80°C, 5 hours, citric acid catalyst | 98% conversion | Industrial (10 kg nicotine batch) | US Patent 4641667A |

| Dehydration | Azeotropic distillation with n-propanol | n-propanol/water (75:25) azeotrope | Complete water removal | Industrial | US Patent 4641667A |

| Crystallization | Cooling of dehydrated mixture | Cooling of dry mixture | Pure trans-isomer crystallizes | Industrial | US Patent 4641667A |

| Purification | Filtration | Suction filtration | Pure trans-isomer | Industrial | US Patent 4641667A |

| Recovery of cis-isomer | Reduction to nicotine and re-oxidation | Various reduction methods | Recycling of material | Industrial | US Patent 4641667A |

The cis/trans ratio in the industrial oxidation mixture typically reaches 1:1.67, providing a favorable proportion of the trans isomer for subsequent isolation [6]. After separation of the trans-nicotine-1'-N-oxide, the remaining cis isomer can be reduced back to nicotine and subjected to oxidation again, enabling efficient material recycling and improving overall process economics [6].

Alternative purification approaches have been investigated for nicotine-1'-N-oxide, including salting-out-assisted liquid-liquid extraction methods [16]. These techniques employ sodium hydroxide and acetonitrile for extraction, followed by ultra-high pressure liquid chromatography coupled to mass spectrometry for analysis [16]. While these methods offer high accuracy and precision, they are primarily utilized for analytical purposes rather than industrial-scale purification [16].

Recent research has explored the transformation of nicotine-1'-N-oxide into stable solid forms through crystallization with orotic acid [25]. This approach addresses the stability challenges associated with liquid nicotine derivatives and may offer new avenues for industrial production and formulation of nicotine-1'-N-oxide with enhanced stability characteristics [25].

Azeotropic Dehydration and Crystallization Processes

Azeotropic dehydration represents a critical process in the industrial production of nicotine-1'-N-oxide, particularly for facilitating the separation of the trans isomer from the cis isomer [6]. This technique exploits the formation of an azeotropic mixture between water and an organic solvent to efficiently remove water from the oxidation mixture, thereby promoting crystallization of the trans-nicotine-1'-N-oxide [6].

The azeotropic dehydration process typically begins with the addition of n-propanol to the oxidation mixture containing both cis and trans isomers of nicotine-1'-N-oxide [6]. For a standard industrial batch (derived from approximately 10 kg of nicotine), approximately 25 kg of n-propanol is added to the crude product [6]. This mixture is then subjected to distillation, during which n-propanol and water form an azeotrope with a composition ratio of approximately 75:25 [6]. As this azeotrope distills off, water is effectively removed from the reaction mixture [6].

Complete dehydration is essential for the subsequent crystallization of trans-nicotine-1'-N-oxide [6]. Following the azeotropic distillation step, residual water traces are typically removed using molecular sieves (4Å pore size) in a methylene chloride medium [6]. For industrial-scale production, approximately 5 kg of molecular sieve is used per batch to ensure thorough drying of the reaction mixture [6].

The crystallization of trans-nicotine-1'-N-oxide occurs spontaneously upon cooling of the thoroughly dehydrated mixture [6]. This process exploits the differential solubility of the trans and cis isomers, with the trans isomer exhibiting lower solubility in the dehydrated medium and consequently crystallizing preferentially [6]. The pure trans-nicotine-1'-N-oxide crystals can then be isolated by simple filtration techniques [6].

Table 4: Azeotropic Dehydration and Crystallization Processes for Nicotine-1'-N-oxide

| Process Step | Method/Agent | Conditions | Purpose | Result | Reference |

|---|---|---|---|---|---|

| Initial Oxidation Mixture | Hydrogen Peroxide/citric acid reaction | 80°C, 5 hours | Produce cis/trans mixture | 98% conversion | US Patent 4641667A |

| Addition of Azeotropic Agent | n-Propanol addition | 25 kg n-propanol per batch | Prepare for water removal | Mixture ready for distillation | US Patent 4641667A |

| Azeotropic Distillation | Distillation of n-propanol/water | 75:25 n-propanol/water ratio | Remove water from mixture | Dehydrated mixture | US Patent 4641667A |

| Final Drying | Molecular sieve (4Å) | 5 kg molecular sieve in methylene chloride | Remove trace water | Completely dry mixture | US Patent 4641667A |

| Crystallization | Cooling crystallization | Cooling to room temperature | Isolate pure trans-isomer | Pure trans-nicotine-1'-N-oxide crystals | US Patent 4641667A |

| Filtration | Suction filtration | Standard filtration | Separate crystals from mother liquor | Pure trans-isomer | US Patent 4641667A |

The mother liquor remaining after filtration of the trans-nicotine-1'-N-oxide crystals contains predominantly cis-nicotine-1'-N-oxide [6]. This material can be processed further through reduction to nicotine, followed by re-oxidation, thereby enabling efficient recycling of the starting material and improving the overall economics of the production process [6].

Alternative crystallization approaches have been investigated for nicotine-1'-N-oxide, including co-crystallization with various acids [25]. For instance, when nicotine and orotic acid undergo slow evaporation from water in a 1:1 stoichiometric ratio, single crystals containing nicotine-1'-N-oxide can be formed [25]. These alternative crystallization methods may offer advantages for specific applications, particularly where solid-state stability is a primary concern [25].

The crystallization behavior of nicotine-1'-N-oxide is influenced by its molecular structure and intermolecular interactions [13]. The compound belongs to the class of organic compounds known as pyrrolidinylpyridines, with the N-oxide functional group introducing specific hydrogen bonding capabilities that affect crystal packing and solubility characteristics [13]. Understanding these structural features is essential for optimizing crystallization processes and achieving high-purity isolates [13].

XLogP3

Wikipedia

Dates

LC/MS analysis of three-dimensional model cells exposed to cigarette smoke or aerosol from a novel tobacco vapor product

Yuichiro Takanami, Nobumasa Kitamura, Shigeaki ItoPMID: 33268677 DOI: 10.2131/jts.45.769

Abstract

A novel tobacco vapor product (NTV) contains tobacco leaves and generates nicotine-containing aerosols using heating elements. Subchronic biological effects have been evaluated previously using three-dimensional bronchial epithelial model cells by repeated exposure to cigarette smoke (CS) and the NTV aerosols; however, the intracellular exposure characteristics have not been studied in detail. In this study, cells were initially exposed to an aqueous extract (AqE) of cigarette smoke (CS) at two concentration levels, and the cell lysate underwent untargeted analysis by LC-high resolution mass spectrometry to determine the exogenous compounds present in the cells. Among the thousands of peaks detected, four peaks showed a CS-dependency, which were reproducibly detected. Two of the peaks were nicotine and nicotine N-oxide, and the other two putative compounds were myosmine and norharman. The cells were then exposed to an AqE of CS in various combinations of exposure and post-exposure culture durations. Post-exposure culturing of cells with fresh medium markedly decreased the peak areas of the four compounds. The in-vitro switching study of CS to NTV aerosols was investigated by intermittently exposing cells to an AqE of CS four times, followed by exposure to either an AqE of CS, NTV aerosol or medium another four times. Switching to NTV reduced myosmine and norharman levels, which are known CS constituents. The results indicate that extracellular compounds inside cells reflect the exposure state outside cells. Thus, monitoring functional changes to cells in these exposure experiments is feasible.[Development of analytical method for determination nicotine metabolites in urine]

Wojciech Piekoszewski, Ewa Florek, Maksymilian Kulza, Jolanta Wilimowska, Urszula LobaPMID: 20301889 DOI:

Abstract

The assay of biomarkers in biological material is the most popular and reliable method in estimate exposure to tobacco smoke. Nicotine and its metabolites qualify to the most specific biomarkers for tobacco smoke. Currently the most often used are cotinine and trans-3'-hydroxycotinine. The aim of this study was development of easy and quick method of determining nicotine and its main metabolites with high performance liquid chromatography--available in most laboratories. Nicotine and its metabolites in urine (cotinine, trans-3'-hydroxycotinine, nornicotine and nicotine N-oxide) was determined by means of high performance liquid chromatography with spectrometry detection (HPLC-UV). The determined compounds were extracted from urine by means of the liquid-liquid technique, before analysed by the HPLC method. Developed technique of high performance liquid chromatography proved to be useful to assessment nicotine and its four metabolites in smokers, though further research are necessary. The further modification of procedure is required, because of the interferences of cotinine N-oxide with matrix, which prevent determination. Increasing the efficiency of extraction nicotine and nornicotine could enable the determination in people exposed on environmental tobacco smoke (ETS). This study confirm other authors' observations that 3'-hydroxycotinine might be equivalent with cotinine predictor of tobacco smoke exposure, however further studies are required.Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS

Ahmad Abu-Awwad, Tawfiq Arafat, Oliver J SchmitzPMID: 27422648 DOI: 10.1007/s00216-016-9766-7

Abstract

Nicotine (Nic) distribution in human fluids and tissues has a deleterious effect on human health. In addition to its poisoning profile, Nic may contribute to the particular impact of smoking on human reproduction. Although present in seminal fluid, still nobody knows whether nicotine is available in sperm or not. Herein, we developed and validated a new bioanalytical method, for simultaneous determination of Nic, cotinine (Cot), and nicotine N'-oxide (Nox) in human plasma, semen, and sperm by LC-ESI-orbitrap-MS. Blood and semen samples were collected from 12 healthy smoking volunteers in this study. Sperm bodies were then separated quantitatively from 1 mL of semen samples by centrifugation. The developed method was fully validated for plasma following European and American guidelines for bioanalytical method validation, and partial validation was applied to semen analysis. Plasma, semen, and sperm samples were treated by trichloroacetic acid solution for protein direct precipitation in single extraction step. The established calibration range for Nic and Nox in plasma and semen was linear between 5 and 250 ng/mL, and for Cot between 10 and 500 ng/mL. Nic and Cot were detected in human sperm at concentrations as high as in plasma. In addition, Nox was present in semen and sperm but not in plasma. Graphical abstract Nicotine correlation between plasma and semen a; Nicotine correlation between semen and sperm c; Cotinine correlation between plasma and semen b; Cotinine correlation between semen and sperm d.Metabolism of nicotine in rat lung microvascular endothelial cells

Yoshinori Ochiai, Eiichi Sakurai, Akio Nomura, Kunio Itoh, Yorihisa TanakaPMID: 16536909 DOI: 10.1211/jpp.58.3.0016

Abstract

The aim of this study was to examine whether cultured rat lung microvascular endothelial cells (LMECs), which constitute the gas-blood barrier, have the ability to metabolize nicotine. Nicotine was biotransformed to cotinine and nicotine N'-oxide by cytochrome 450 (CYP) and flavin-containing monooxyganase (FMO), respectively, in rat LMECs. The intrinsic clearance (Vmax1/Km1) for the cotinine formation was about 20 times as high as that for the trans-nicotine N'-oxide formation in the low-Km phase, indicating that oxidation by CYP was much higher than that by FMO. On the other hand, as shown in Eadie-Hofstee plots, the formation of cis-nicotine N'-oxide was monophasic, whereas the plot for the trans-nicotine N'-oxide formation was clearly biphasic. These results suggest that nicotine N'-oxide was stereoselectively metabolized to cis and trans forms. However, in the high-Km phase there was no significant difference in N'-oxidation between the cis and trans forms. Moreover, we suggest that CYP2C11 and CYP3A2 are key players in the metabolism to cotinine of nicotine in rat LMECs using the respective enzyme inhibitors (tranylcypromine and troleandomycine). On the other hand, methimazole (5 microM) caused 73 and 45% decreases in the formation of N'-oxides of cis- and trans- enantiomers, respectively, demonstrating the presence of FMO in rat LMECs. These results suggest that rat LMEC enzymes can convert substrates of exogenous origin such as nicotine for detoxication, indicating LMECs are an important barrier for metabolic products, besides hepatic cells.NICOTINE-1'-OXIDE: A METABOLITE OF NICOTINE IN ANIMAL TISSUES

N M PAPADOPOULOSPMID: 14217153 DOI: 10.1016/0003-9861(64)90173-0

Abstract

Effect of pregnancy on a measure of FMO3 activity

Janne Hukkanen, Delia Dempsey, Peyton Jacob 3rd, Neal L BenowitzPMID: 16042678 DOI: 10.1111/j.1365-2125.2005.02406.x

Abstract

Nicotine-

Yadira X Perez-Paramo, Gang Chen, Joseph H Ashmore, Christy J W Watson, Shamema Nasrin, Jennifer Adams-Haduch, Renwei Wang, Yu-Tang Gao, Woon-Puay Koh, Jian-Min Yuan, Philip LazarusPMID: 30381441 DOI: 10.1158/1055-9965.EPI-18-0669

Abstract

The major mode of metabolism of nicotine is by hydroxylation via cytochrome P450 (CYP) 2A6, but it can also undergo glucuronidation by UDP-glucuronosyltransferases and oxidation by flavin monooxygenases (FMO). The goal of this study was to examine the potential importance of FMOs in nicotine metabolism and assess the potential impact of missense polymorphisms in active FMOs on nicotine-'-oxide (NOX) formation.

Urine samples from 106 current Chinese smokers were analyzed for nicotine metabolites by mass spectrometry. Wild-type

s 1-5 and their most prevalent nonsynonymous variants were cloned and overexpressed in HEK293 cells, and were tested in oxidation reactions against nicotine.

A strong inverse correlation was observed between the ratio of urinary 3'-hydroxycotinine/cotinine, a measure of CYP2A6 activity, and the urinary levels of NOX alone (

= -0.383;

< 0.001) or NOX measured as a ratio of total nicotine metabolites (

= -0.414;

< 0.001) in smokers. In addition to FMO1 and FMO3, the functional FMO2

isoform was active against nicotine, whereas FMO4 and FMO5 exhibited low activity against nicotine (

> 5.0 mmol/L). Significant (

< 0.05) decreases in

'-oxidation activity (

/

) were observed for the FMO1

, FMO3

, FMO3

, FMO3

, and FMO3

variants

when compared with their respective wild-type isoforms; the truncated FMO2

isoform exhibited no enzyme activity.

These data indicate that increases in nicotine-

'-oxidation occur in subjects with deficient CYP2A6 activity, and that several FMO enzymes are active in nicotine-

'-oxidation.

Several common missense FMO variants are associated with altered enzyme activity against nicotine and may play an important role in nicotine metabolism in low-CYP2A6 activity subjects.